SMBA1

Description

Properties

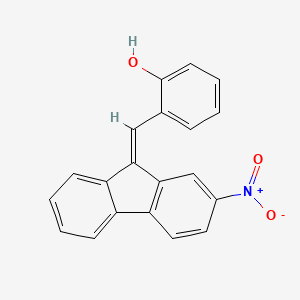

IUPAC Name |

2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYKRJBXACUOOB-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SMBA1: A Small Molecule Agonist of Bax

A Technical Guide for Researchers and Drug Development Professionals

SMBA1 (Small Molecule Bax Agonist 1) is a synthetic compound identified as a direct activator of the pro-apoptotic protein Bax. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development with an interest in apoptosis-targeted cancer therapies.

Direct Engagement and Activation of Bax

This compound exerts its pro-apoptotic effects through direct binding to the Bax protein.[1][2] It specifically targets a binding pocket located around the serine 184 (S184) residue of Bax.[1][3] This interaction is crucial as it prevents the phosphorylation of S184, a post-translational modification known to inactivate the pro-apoptotic function of Bax.[1][3]

The binding of this compound to the S184 pocket induces a significant conformational change in the Bax protein.[1] This structural alteration is a critical step that primes Bax for its subsequent roles in the apoptotic cascade. This compound demonstrates high affinity and selectivity for Bax, with a reported inhibition constant (Ki) of 43.3 nM.[4] Importantly, this compound does not exhibit binding to other members of the Bcl-2 family, such as Bcl-2, Bak, or Bid, highlighting its specific mode of action.

Mitochondrial Translocation and Oligomerization

The conformational change induced by this compound facilitates the translocation of Bax from the cytosol to the outer mitochondrial membrane.[1] Once at the mitochondria, the activated Bax molecules undergo homo-oligomerization, forming protein clusters within the membrane.[1] This process is a hallmark of Bax-mediated apoptosis.

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The oligomerized Bax complexes form pores in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This is the pivotal event in the intrinsic pathway of apoptosis. MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space of the mitochondria into the cytoplasm.[1][5]

Caspase Activation and Execution of Apoptosis

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex. The apoptosome then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. These effector caspases are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The entire process, from this compound binding to Bax to the induction of apoptosis, is dependent on the presence of Bax.[1]

Cellular and In Vivo Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung cancer and glioblastoma.[1][2] In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in malignant glioma cells.[2] In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound, where it has been shown to suppress tumor growth.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and its analogs.

| Compound | Target | Parameter | Value | Cell Line(s) | Reference |

| This compound | Bax | Ki | 43.3 nM | - | [4] |

| CYD-2-11 (this compound analog) | - | IC50 | 3.22 µM | MDA-MB-231 (Triple-negative breast cancer) | [5][6] |

| CYD-2-11 (this compound analog) | - | IC50 | 3.81 µM | MCF-7 (ER-positive breast cancer) | [5][6] |

| CYD-4-61 (this compound analog) | - | IC50 | 0.07 µM | MDA-MB-231 (Triple-negative breast cancer) | [5][6] |

| CYD-4-61 (this compound analog) | - | IC50 | 0.06 µM | MCF-7 (ER-positive breast cancer) | [5][6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the key experiments cited in the literature for elucidating the mechanism of action of this compound.

1. Cell Viability Assays (e.g., MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression and localization of apoptosis-related proteins.

-

Methodology:

-

Prepare whole-cell lysates or subcellular fractions (cytosolic and mitochondrial) from this compound-treated and control cells.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, cytochrome c, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and general health of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

References

- 1. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to SMBA1: A Small-Molecule Activator of the Pro-Apoptotic Protein Bax

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMBA1 is a novel small-molecule agonist of the pro-apoptotic protein Bax, a critical regulator of the intrinsic pathway of apoptosis. By directly binding to and activating Bax, this compound offers a promising therapeutic strategy for cancers that have developed resistance to apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and oncogenic stress. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with pro-apoptotic members like Bax and Bak and anti-apoptotic members like Bcl-2 and Mcl-1. In many cancers, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins. Small-molecule Bax agonists represent a novel therapeutic approach that directly targets the core apoptotic machinery to induce cancer cell death. This compound has emerged as a potent and selective activator of Bax, demonstrating significant anti-tumor activity in preclinical models of lung cancer.[1][2]

This compound: Physicochemical Properties and In Vitro Activity

This compound is a high-affinity and selective activator of Bax.[1]

| Property | Value | Reference |

| Chemical Name | 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol | N/A |

| Molecular Formula | C20H13NO3 | |

| Molecular Weight | 315.32 g/mol | |

| CAS Number | 906440-37-7 | |

| Binding Affinity (Ki) for Bax | 43.3 nM | [3] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming. |

Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-step mechanism that directly targets Bax:

-

Binding to the S184 Pocket: this compound binds to a specific pocket on the Bax protein near the serine 184 (S184) residue.[1] This binding event is crucial for its activity.

-

Inhibition of Bax Phosphorylation: The binding of this compound to the S184 pocket blocks the phosphorylation of this residue.[1] Phosphorylation at S184 is an inhibitory modification that prevents Bax activation.

-

Induction of Conformational Change: By preventing phosphorylation, this compound induces a conformational change in the Bax protein, exposing its active domains.[1]

-

Mitochondrial Membrane Insertion: The activated Bax protein translocates from the cytosol to the outer mitochondrial membrane and inserts itself into the membrane.[1]

-

Oligomerization and Pore Formation: Once in the mitochondrial membrane, Bax molecules oligomerize to form pores.[1]

-

Cytochrome c Release and Apoptosis: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, triggering the caspase cascade and ultimately leading to apoptosis.[1]

This compound is highly selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, or Bid.

Signaling Pathway Diagram

Caption: A diagram illustrating the mechanism of action of this compound.

In Vitro and In Vivo Efficacy

In Vitro Studies in A549 Lung Cancer Cells

This compound has been shown to induce a dose-dependent increase in Bax expression in A549 human lung adenocarcinoma cells.[3]

| This compound Concentration (µM) | Treatment Duration (hours) | Effect on Bax Expression |

| 0.1 | 24 | Increased |

| 1 | 24 | Increased |

| 5 | 24 | Increased |

| 10 | 24 | Increased |

In Vivo Studies in A549 Xenograft Model

In a mouse xenograft model using A549 cells, intraperitoneal (i.p.) administration of this compound once daily for 10 days resulted in significant anti-tumor activity.[3]

| This compound Dose (mg/kg) | Outcome |

| 2 | Suppressed tumor volume, increased active caspase 3 |

| 10 | Suppressed tumor volume, increased active caspase 3 |

| 40 | Suppressed tumor volume, increased active caspase 3 |

| 60 | Suppressed tumor volume, increased active caspase 3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

A549 cells

-

Complete culture medium (e.g., F-12K with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

A549 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cytochrome c Release Assay (Western Blot)

Objective: To detect the release of cytochrome c from the mitochondria to the cytosol.

Materials:

-

A549 cells treated with this compound

-

Mitochondria/Cytosol Fractionation Kit

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and buffers

-

Western blot apparatus

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat A549 cells with this compound.

-

Harvest the cells and perform mitochondrial and cytosolic fractionation according to the kit manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

A549 cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline, DMSO/PEG solution)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intraperitoneal injection) daily at the desired doses. Administer the vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for active caspase-3).

Visualizations

Experimental Workflow for Assessing this compound Efficacy

Caption: A flowchart of the experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new class of anti-cancer agent that directly activates the pro-apoptotic protein Bax. Its high affinity, selectivity, and demonstrated efficacy in preclinical models of lung cancer make it a compelling candidate for further drug development. The detailed information and protocols provided in this guide are intended to facilitate further research into this compound and other small-molecule Bax agonists, with the ultimate goal of translating these findings into novel cancer therapies.

References

The Dawn of a New Apoptotic Era: A Technical Guide to the Discovery and Development of SMBA1, a First-in-Class Bax Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, presenting a formidable challenge to effective therapeutic intervention. The B-cell lymphoma 2 (Bcl-2) family of proteins, central regulators of programmed cell death, have emerged as critical targets for novel anti-cancer agents. Within this family, the pro-apoptotic protein Bax stands as a crucial gateway to the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of SMBA1, a pioneering small-molecule Bax agonist. This compound directly binds to and activates Bax, triggering a cascade of events culminating in cancer cell apoptosis. This document details the preclinical data supporting this compound's therapeutic potential and provides comprehensive experimental protocols for its study, serving as a vital resource for researchers in the field of apoptosis and cancer drug development.

Introduction: Targeting the Gatekeeper of Apoptosis

The intrinsic apoptotic pathway is a tightly regulated cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells. The Bcl-2 family of proteins governs this pathway, with a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determining cell fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins, rendering them resistant to conventional therapies.

Bax, a key pro-apoptotic effector protein, typically resides in an inactive, monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, initiating a caspase cascade that executes the apoptotic program.[2][3][4][5]

The direct activation of Bax has long been a coveted, yet elusive, therapeutic strategy. The discovery of this compound (Small-Molecule Bax Agonist 1) represents a significant breakthrough in this pursuit, offering a novel approach to directly engage the apoptotic machinery in cancer cells.

The Discovery of this compound: An In-Silico Approach

This compound was identified through a computational screen of the National Cancer Institute (NCI) small-molecule library.[6] The screen targeted a specific structural pocket surrounding the serine 184 (S184) residue of Bax.[6] Phosphorylation of S184 is known to inactivate Bax, and it was hypothesized that a small molecule binding to this site could prevent this inhibitory phosphorylation and allosterically induce an active conformation.

This structure-based drug design approach led to the identification of a fluorene-based compound, later designated this compound, which exhibited a high binding affinity for Bax.[6]

Mechanism of Action: Direct Activation of Bax

This compound exerts its pro-apoptotic effects through a direct and selective interaction with Bax.[7]

Key Mechanistic Features:

-

Binding Site: this compound binds to a pocket in the C-terminus of Bax, near the serine 184 (S184) residue.[6]

-

Conformational Change: This binding event prevents the inhibitory phosphorylation of S184 and induces a conformational change in the Bax protein, exposing its active form.[6][7]

-

Mitochondrial Translocation and Oligomerization: The activated Bax then translocates to the outer mitochondrial membrane, where it forms homo-oligomers.[6][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers create pores in the mitochondrial membrane, leading to the release of cytochrome c.[6][7]

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[2] Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[2][8][9]

The following diagram illustrates the signaling pathway initiated by this compound:

Caption: this compound-induced apoptotic signaling pathway.

Preclinical Efficacy of this compound and its Analogs

The anti-cancer activity of this compound has been demonstrated in a variety of preclinical models, including lung, glioblastoma, and breast cancer.

In Vitro Studies

This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target Cancer Type | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | - | - | Binding Assay | Ki | 43.3 nM | [7] |

| Lung Cancer | A549 | Western Blot | Bax Expression | Increased | [7] | |

| Glioblastoma | U87MG, U251, T98G | Viability Assay | - | Time & Dose-dependent reduction | [10] | |

| Glioblastoma | U87MG, U251, T98G | Cell Cycle Analysis | G2/M Arrest | Induced | [10] | |

| CYD-2-11 | - | - | Binding Assay | Ki | 34.1 nM | [11] |

| Breast Cancer | MDA-MB-231 | Proliferation Assay | IC50 | 3.22 µM | [11] | |

| Breast Cancer | MCF-7 | Proliferation Assay | IC50 | 3.81 µM | [11] | |

| CYD-4-61 | Breast Cancer | MDA-MB-231 | Proliferation Assay | IC50 | 0.07 µM | [12] |

| Breast Cancer | MCF-7 | Proliferation Assay | IC50 | 0.06 µM | [12] |

In Vivo Studies

The anti-tumor efficacy of this compound and its analogs has been confirmed in mouse xenograft models.

Table 2: In Vivo Efficacy of this compound and Analogs

| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| This compound | Lung Cancer | A549 xenografts in Nu/Nu mice | 2, 10, 40, 60 mg/kg, i.p., once daily for 10 days | Suppressed tumor volume and increased active caspase-3 | [7] |

| This compound | Glioblastoma | U87MG xenografts in vivo | Not specified | Inhibited tumor growth | [10] |

| CYD-2-11 | Breast Cancer | MDA-MB-231 xenografts in nude mice | 20 mg/kg, i.p., once daily for 7 days | 57% inhibition of tumor growth | [11] |

| CYD-4-61 | Breast Cancer | MDA-MB-231 xenografts in mice | 2.5 mg/kg, i.p., once daily for 7 days | 55% inhibition of tumor growth | [12] |

Structure-Activity Relationship (SAR) Studies

Following the discovery of this compound, SAR studies were undertaken to improve its potency and drug-like properties. These efforts led to the development of second-generation Bax agonists, including CYD-2-11 and CYD-4-61, which exhibit significantly enhanced anti-proliferative activity.[11][12]

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, U87MG, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

This compound (or analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (for fixing)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound as desired.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash with PBS and permeabilize the cells for 2 minutes on ice.

-

Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash with PBS and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., Nu/Nu or NOD/SCID, 6-8 weeks old)

-

Cancer cells (e.g., A549, MDA-MB-231)

-

Matrigel (optional)

-

This compound formulated for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptotic markers).

The following diagram outlines the general experimental workflow for evaluating this compound:

Caption: General experimental workflow for this compound evaluation.

Future Directions and Conclusion

The discovery and development of this compound and its more potent analogs have validated the direct activation of Bax as a viable therapeutic strategy for cancer. These first-in-class molecules provide a powerful tool for further research into the intricacies of the apoptotic pathway and serve as a promising foundation for the development of novel anti-cancer drugs.

Future research will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of Bax agonists.

-

Identifying predictive biomarkers to select patients most likely to respond to Bax agonist therapy.

-

Investigating combination therapies with other anti-cancer agents to overcome resistance and enhance efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SMBA1 in the Intrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the small-molecule Bax agonist 1 (SMBA1) and its significant role in the activation of the intrinsic apoptosis pathway. Contrary to potential misconceptions, this compound is not a protein but a potent chemical compound that directly targets and activates the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bax. By inducing conformational changes in Bax, this compound facilitates its mitochondrial translocation and oligomerization, leading to the permeabilization of the outer mitochondrial membrane. This critical event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in caspase activation and programmed cell death. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction to this compound and the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-XL.[1][3] The activation of effector proteins Bax and Bak is a key step, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors.[4]

This compound is a synthetically developed small molecule identified as a high-affinity and selective activator of Bax. It represents a promising class of anti-cancer agents that can directly trigger apoptosis in cancer cells, particularly those that overexpress Bax.[5]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by directly binding to and activating the Bax protein. The primary mechanism involves the following key steps:

-

Binding to the S184 Pocket: this compound binds to a specific pocket on the Bax protein near the serine 184 (S184) residue.[6] This binding event is crucial as it blocks the phosphorylation of S184, a modification known to inhibit Bax's pro-apoptotic function.[7][8]

-

Induction of Conformational Change: The binding of this compound induces a conformational change in the Bax protein. This change exposes the N-terminal domain of Bax, which is necessary for its insertion into the mitochondrial outer membrane.[7]

-

Mitochondrial Insertion and Oligomerization: The activated Bax monomers then translocate to and insert into the mitochondrial outer membrane. Once embedded, they oligomerize to form pores, leading to MOMP.[7]

-

Release of Pro-Apoptotic Factors: The formation of these pores results in the release of cytochrome c and second mitochondria-derived activator of caspases (SMAC)/Diablo from the intermembrane space into the cytosol.[9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.[2][9] The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[9][10]

Quantitative Data on this compound Activity

The following table summarizes key quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 43.3 nM | In vitro | [7] |

| IC50 (MDA-MB-231) | 3.22 µM (for analog 14) | Human Breast Cancer | [6] |

| IC50 (MCF-7) | 3.81 µM (for analog 14) | Human Breast Cancer | [6] |

| IC50 (MDA-MB-231) | 0.07 µM (for analog 49) | Human Breast Cancer | [6] |

| IC50 (MCF-7) | 0.06 µM (for analog 49) | Human Breast Cancer | [6] |

| In vivo Efficacy | 2-60 mg/kg/day | Mouse Xenograft (A549) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the role of this compound in apoptosis.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Method:

-

Seed cells (e.g., U87MG, U251, T98G glioblastoma cells) in 96-well plates and allow them to adhere overnight.[5]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours).[5][7]

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method:

-

Treat cells with this compound as described in the cell viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To analyze the expression levels of apoptosis-related proteins.

-

Method:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cytochrome c).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Inject cancer cells (e.g., A549 lung cancer cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 2, 10, 40, 60 mg/kg) or vehicle control intraperitoneally once daily for a specified period (e.g., 10 days).[7][8]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptotic markers).

-

Visualizing this compound's Role in Apoptosis

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Workflow for evaluating this compound's pro-apoptotic activity.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the intrinsic apoptosis pathway and holds significant potential as a therapeutic agent for cancers that are dependent on the suppression of Bax-mediated apoptosis. Its ability to directly and selectively activate Bax provides a clear mechanism for inducing cancer cell death. Future research should focus on optimizing the pharmacological properties of this compound analogs to enhance their efficacy and minimize potential off-target effects. Furthermore, exploring combination therapies where this compound is used alongside other anti-cancer agents could provide synergistic effects and overcome resistance mechanisms. The continued investigation of small-molecule activators of apoptosis like this compound is a promising avenue in the development of novel cancer treatments.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Suppression of the Intrinsic Apoptosis Pathway by Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SMBA1: A Small Molecule Bax Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMBA1 (Small Molecule Bax Agonist 1) is a synthetic organic compound that has emerged as a promising agent in cancer research due to its specific activation of the pro-apoptotic protein Bax. By directly binding to Bax and inducing a conformational change, this compound triggers the intrinsic apoptotic pathway, leading to selective cell death in cancer cells with high Bax expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays and visualizations of its mechanism of action are presented to facilitate further research and development of Bax-targeted cancer therapies.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol, is a small molecule characterized by a nitro-substituted fluorene core linked to a phenol group. This structure is crucial for its specific interaction with the S184 binding pocket of the Bax protein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol | [1] |

| Molecular Formula | C₂₀H₁₃NO₃ | [1] |

| Molecular Weight | 315.32 g/mol | [1] |

| CAS Number | 906440-37-7 | |

| Appearance | Not specified in provided results | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming. | |

| Storage | Store at -20°C |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain, the chemical structure suggests a plausible synthetic route involving a condensation reaction between 2-nitro-9H-fluorene and salicylaldehyde. Common organic chemistry reactions that could achieve this transformation include the Knoevenagel condensation or the Wittig reaction.

The synthesis would likely involve two main stages:

-

Synthesis of the precursor, 2-nitro-9-fluorenone: This can be achieved through the nitration of 9-fluorenone. A method for the oxidation of 2-nitrofluorene to 2-nitro-9-fluorenone using potassium hydroxide in tetrahydrofuran has been described.[2]

-

Condensation with salicylaldehyde: The 2-nitro-9-fluorenone could then be reacted with salicylaldehyde or a derivative to form the exocyclic double bond. This is a critical step for which the precise conditions (catalyst, solvent, temperature) would need to be optimized. The Wittig reaction, utilizing a phosphonium ylide derived from 2-nitro-9H-fluorene, or a base-catalyzed Knoevenagel condensation are potential methods.[3][4][5]

Mechanism of Action and Biological Properties

This compound is a high-affinity and selective activator of the Bax protein, a key regulator of the intrinsic pathway of apoptosis.

Table 2: Biological Activity of this compound

| Parameter | Value / Description | Reference |

| Target | Bax (Bcl-2-associated X protein) | |

| Binding Affinity (Ki) | 43.3 nM | |

| Binding Site | S184 binding pocket of Bax | |

| Mechanism of Action | Binds to Bax, inducing a conformational change that blocks Bax phosphorylation at serine 184. This facilitates Bax insertion into the mitochondrial membrane, leading to oligomerization and subsequent release of cytochrome c. | |

| Selectivity | Does not bind to other Bcl-2 family members such as Bcl-2, Bak, and Bid. | |

| Cellular Effects | Induces apoptosis in cancer cell lines with high Bax expression. It has shown anti-proliferative effects against glioblastoma and lung cancer cells.[6] | |

| In Vivo Efficacy | Represses tumor growth in xenograft models of lung cancer and glioblastoma.[6] |

Signaling Pathway

This compound's mechanism of action culminates in the activation of the caspase cascade, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3][7][8]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest (e.g., A549 lung carcinoma, U87MG glioblastoma)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][9][10]

Materials:

-

6-well tissue culture plates

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Bax Direct Binding Assay (Fluorescence Polarization)

This assay measures the direct interaction of this compound with the Bax protein.[11][12][13][14][15]

Materials:

-

Recombinant human Bax protein

-

Fluorescently labeled peptide that binds to the Bax S184 pocket (e.g., FITC-labeled BIM SAHB)

-

This compound

-

Assay buffer (e.g., PBS)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of recombinant Bax and the fluorescently labeled peptide in the assay buffer at concentrations optimized for a stable fluorescence polarization signal.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the Bax/fluorescent peptide solution.

-

Add the this compound dilutions to the wells. Include a control with no this compound.

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide by this compound, confirming direct binding.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[16][17][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., A549, U87MG)

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween-80, saline)

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the appropriate vehicle.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for In Vivo Xenograft Study

Logical Relationship of this compound's Therapeutic Potential

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to directly and selectively activate the pro-apoptotic protein Bax offers a novel strategy to overcome resistance to conventional chemotherapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation Bax agonists with improved efficacy and safety profiles. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer types.

References

- 1. mdpi.com [mdpi.com]

- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3096-52-4|2-Nitro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DRP1 interacts directly with BAX to induce its activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

The SMBA1 Binding Site on Bax: A Technical Guide to a Novel Apoptotic Trigger

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the small molecule Bax agonist 1 (SMBA1) and the pro-apoptotic protein Bax. This compound represents a significant advancement in the field of apoptosis research and cancer therapeutics by directly targeting and activating Bax through a novel mechanism. This document outlines the precise binding location, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these findings.

The this compound Binding Site: A Non-Canonical Pocket Centered at Serine 184

Extensive research has identified that this compound does not bind to the well-characterized BH3-binding groove of Bax, the canonical site for interaction with other Bcl-2 family proteins. Instead, this compound docks into a distinct pocket in the C-terminal membrane-binding domain of Bax, specifically surrounding the Serine 184 (S184) residue.[1][2] This was initially predicted through virtual docking screens and later substantiated by structure-activity relationship studies.[1][2][3]

The S184 binding pocket is a critical functional switch that regulates the pro-apoptotic activity of Bax.[2] By engaging this site, this compound initiates a cascade of conformational changes that lead to Bax activation.

Quantitative Analysis of the this compound-Bax Interaction

The binding of this compound to Bax is a high-affinity interaction, a key characteristic for a potent molecular agonist. The following table summarizes the available quantitative data for this compound and its more potent analogs.

| Compound | Binding Affinity (Ki) for Bax | IC50 vs. MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 vs. MCF-7 (ER-Positive Breast Cancer) |

| This compound | 43.3 nM[4] | > 10 µM | > 10 µM |

| CYD-2-11 | Not Reported | 3.22 µM[3] | 3.81 µM[3] |

| CYD-4-61 | Not Reported | 0.07 µM[3] | 0.06 µM[3] |

Mechanism of Action: From Binding to Apoptosis

The interaction of this compound with the S184 pocket of Bax triggers a series of molecular events culminating in programmed cell death. This signaling pathway is a prime example of direct Bax activation.

The binding of this compound to the S184 pocket is thought to prevent the phosphorylation of this residue, a modification that can inhibit Bax activity.[2][4] This leads to a conformational change in the Bax protein, exposing its N-terminus.[5] The activated Bax then translocates from the cytosol to the outer mitochondrial membrane, where it inserts and oligomerizes, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors.[2][5] This initiates the caspase cascade and results in apoptosis.[2]

Experimental Protocols for Characterizing the this compound-Bax Interaction

The elucidation of the this compound-Bax binding site and mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound for Bax by measuring its ability to displace a fluorescently labeled ligand.

Workflow:

Detailed Protocol:

-

Reagents: Purified full-length recombinant Bax protein, a fluorescently labeled peptide known to bind Bax (e.g., FITC-conjugated BIM SAHB), this compound, and a suitable binding buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Procedure: a. In a 384-well black plate, add a constant concentration of Bax protein and the fluorescently labeled ligand. b. Add serial dilutions of this compound to the wells. Include control wells with no this compound. c. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. d. Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand). c. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.

Mitochondrial Cytochrome c Release Assay

This cell-free assay assesses the ability of this compound to directly induce Bax-mediated permeabilization of the outer mitochondrial membrane.

Detailed Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the livers of healthy mice or from cultured cells using differential centrifugation.

-

Reagents: Isolated mitochondria, purified recombinant Bax protein, this compound, and a buffer that supports mitochondrial integrity (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose).

-

Procedure: a. Incubate isolated mitochondria with a sub-activating concentration of Bax protein in the presence of varying concentrations of this compound. b. Include a positive control (e.g., a known Bax activator like cBid) and a negative control (vehicle). c. Incubate the reactions at 30°C for 1 hour. d. Pellet the mitochondria by centrifugation. e. Collect the supernatant, which contains the released mitochondrial proteins.

-

Analysis: a. Analyze the supernatant for the presence of cytochrome c by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. b. An increase in the amount of cytochrome c in the supernatant of this compound-treated samples indicates mitochondrial outer membrane permeabilization.

Bax Oligomerization Assay

This assay visualizes the formation of Bax dimers and higher-order oligomers, a key step in its pore-forming activity, in response to this compound.

Detailed Protocol:

-

Cell Treatment: Treat cells (e.g., a cancer cell line expressing Bax) with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-containing buffer).

-

Cross-linking: a. Treat a portion of the cell lysate with a chemical cross-linker (e.g., 1 mM disuccinimidyl suberate - DSS) for 30 minutes at room temperature. b. Quench the cross-linking reaction.

-

Analysis: a. Separate the cross-linked and non-cross-linked lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with an anti-Bax antibody. c. The appearance of bands corresponding to Bax dimers, trimers, and higher-order oligomers in the cross-linked, this compound-treated samples confirms that this compound induces Bax oligomerization.

Conclusion and Future Directions

This compound represents a pioneering class of small molecules that directly activate Bax through a novel allosteric mechanism. The identification of the S184 binding pocket has opened new avenues for the development of targeted cancer therapies. The structure-activity relationship studies that have already yielded more potent analogs like CYD-4-61 demonstrate the therapeutic potential of targeting this site. Future research will likely focus on further optimizing the pharmacological properties of these compounds, exploring their efficacy in a wider range of cancer types, and investigating potential mechanisms of resistance. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of direct Bax activators.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to SMBA1-Induced Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Small-Molecule Bax Agonist 1 (SMBA1) is a novel compound identified as a direct activator of the pro-apoptotic protein Bax, a critical gateway to the intrinsic or mitochondrial pathway of apoptosis. Dysregulation of apoptosis is a hallmark of cancer, often characterized by the overexpression of anti-apoptotic proteins like Bcl-2, which sequester pro-apoptotic effectors such as Bax. By directly engaging and activating Bax, this compound circumvents this upstream resistance, triggering a cascade of events leading to programmed cell death in various cancer cell types. This document provides a comprehensive technical overview of the molecular mechanism of this compound, summarizing its efficacy, detailing the downstream signaling events, and providing methodologies for key experiments to evaluate its apoptotic function.

Core Mechanism of Action: Direct Bax Activation

This compound functions as a potent Bax agonist with a reported Kᵢ value of 43.3 nM.[1] Its primary mechanism involves the direct binding and activation of the bcl-2-Associated X protein (Bax).[2] In healthy cells, Bax exists primarily as an inactive monomer in the cytosol. Upon apoptotic signaling, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane (OMM), oligomerization, and subsequent formation of pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a crucial, often irreversible step in the intrinsic apoptotic pathway.[3][4]

This compound induces this conformational change in Bax, purportedly by blocking the phosphorylation of Serine 184 (S184), a modification that typically keeps Bax in an inactive state.[1] This activation facilitates Bax's insertion into the mitochondrial membrane, triggering MOMP.[1] The central role of Bax in this compound's mechanism is confirmed by studies showing that silencing Bax or overexpressing the anti-apoptotic protein Bcl-2, which sequesters Bax, significantly inhibits this compound-induced apoptosis.[2]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of this compound has been evaluated in multiple cancer cell lines, demonstrating dose-dependent and time-dependent effects on cell viability.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target Cancer Type(s) | Source |

| Binding Affinity (Kᵢ) | 43.3 nM | - | [1] |

| Effective Concentration | 0.1 - 10 µM (24h) | Lung Cancer (A549) | [1] |

| Observed Effects | Dose-dependent reduction in viability | Glioblastoma (U87MG, U251, T98G) | [2] |

| Mechanism Confirmation | Increased Bax expression | Lung Cancer (A549) | [1] |

Table 2: In Vivo Efficacy of this compound

| Dosage | Administration | Model | Key Outcomes | Source |

| 2 - 60 mg/kg | i.p., once daily for 10 days | Mouse Xenograft | Suppressed tumor volume, increased active Caspase-3 | [1] |

| Not Specified | Not Specified | U87MG Xenograft Tumors | Inhibited tumor growth | [2] |

Downstream Cellular Effects

Beyond direct apoptosis induction, this compound elicits other significant anti-proliferative effects.

-

Caspase Cascade Activation: Following MOMP and the release of cytochrome c, an "apoptosome" complex is formed from Apaf-1, cytochrome c, and Pro-Caspase-9, leading to the activation of initiator Caspase-9.[4][5] This, in turn, activates executioner caspases, such as Caspase-3, which dismantle the cell.[6] Treatment with this compound has been shown to increase levels of active Caspase-3.[1]

-

Cell Cycle Arrest: In glioblastoma cells, this compound induces cell cycle arrest at the G2/M phase transition.[2] This is accompanied by the downregulation of key cell cycle proteins Cdc25c and Cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[2]

Experimental Protocols

Evaluating the apoptotic effect of this compound involves a series of established molecular and cellular biology techniques.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[7][8]

Methodology:

-

Cell Culture: Seed cancer cells (e.g., 1 x 10⁶ cells) in a T25 flask and incubate for 24-48 hours.[8]

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1-10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, then detach using trypsin. Combine all cells for each sample.[8]

-

Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the pellet twice with cold PBS.[8]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[8][9]

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, total Caspase-3, p21, Cyclin B1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

Caspase Activity Assay

This is a functional assay to measure the enzymatic activity of executioner caspases (e.g., Caspase-3/7), confirming the engagement of the final steps of apoptosis.

Methodology:

-

Cell Culture and Treatment: Prepare and treat cells with this compound as described for other assays.

-

Lysis: Lyse the cells according to the kit manufacturer's protocol to release cellular contents, including active caspases.

-

Assay Reaction: Add the cell lysate to a microplate well containing a caspase-specific substrate (e.g., DEVD peptide conjugated to a fluorophore or chromophore).

-

Incubation: Incubate the plate at 37°C for the recommended time, allowing active caspases in the lysate to cleave the substrate.

-

Measurement: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to the caspase activity in the sample.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by directly activating the pro-apoptotic protein Bax. Its mechanism, which initiates the intrinsic apoptotic pathway, allows it to bypass common resistance mechanisms that rely on the upstream inhibition of apoptosis. The compound's ability to induce both apoptosis and cell cycle arrest highlights its potent anti-cancer activity across various malignancies, including glioblastoma and lung cancer.[1][2] Further research, including structure-activity relationship studies to develop even more potent analogues, is warranted to translate this promising preclinical activity into effective clinical applications for cancer treatment.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]

- 10. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Bax Activator SMBA1: A Technical Guide to its Effects on Bcl-2 Family Proteins and Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, making the intricate machinery of programmed cell death a prime target for therapeutic intervention. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Small-molecule Bax agonist 1 (SMBA1) has emerged as a promising anti-tumor agent that directly targets and activates the pro-apoptotic protein Bax. This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on Bcl-2 family proteins, and detailed protocols for its experimental evaluation.

Introduction to this compound and the Bcl-2 Family

The Bcl-2 family of proteins are critical arbiters of mitochondrial-mediated apoptosis. They are broadly categorized into three subfamilies: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bad, Puma). In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing their activation. Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and either directly activate Bax and Bak or neutralize the anti-apoptotic proteins, leading to the release and activation of Bax and Bak.

This compound is a small molecule identified through high-throughput screening as a direct activator of Bax.[1][2][3] It represents a novel class of potential anti-cancer drugs that function by directly engaging the core apoptotic machinery.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects through a specific and targeted mechanism of action:

-

Direct Binding to Bax: this compound selectively binds to a pocket near serine 184 (S184) on the Bax protein.[1][3]

-

Inhibition of Bax Phosphorylation: This binding prevents the phosphorylation of Bax at S184, a post-translational modification that is known to inactivate its pro-apoptotic function.[1][3]

-

Conformational Change and Activation: By blocking phosphorylation, this compound induces a conformational change in Bax, leading to its activation.

-

Mitochondrial Translocation and Oligomerization: Activated Bax translocates to the outer mitochondrial membrane, where it forms oligomers.[1][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][3]

-

Caspase Activation and Apoptosis: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[4]

Notably, this compound's activity is dependent on the presence of Bax and can be inhibited by the overexpression of anti-apoptotic proteins like Bcl-2.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| U87MG | Glioblastoma | Cell Viability | Time- and dose-dependent decrease | [4] |

| U251 | Glioblastoma | Cell Viability | Time- and dose-dependent decrease | [4] |

| T98G | Glioblastoma | Cell Viability | Time- and dose-dependent decrease | [4] |

| A549 | Lung Cancer | Apoptosis | Dose-dependent increase | [1][3] |

| H460 | Lung Cancer | Apoptosis | Dose-dependent increase | [1][3] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Glioblastoma Cells

| Cell Line | This compound Concentration | Parameter | Observation | Reference |

| U87MG | Dose-dependent | Apoptosis Induction | Increased percentage of apoptotic cells | [4] |

| U87MG | Dose-dependent | Cell Cycle | Arrest at G2/M phase | [4] |

| U87MG | Dose-dependent | Cyclin B1 Expression | Downregulation | [4] |

| U87MG | Dose-dependent | Cdc25c Expression | Downregulation | [4] |

| U87MG | Dose-dependent | p21 Expression | Upregulation | [4] |

Table 3: In Vivo Efficacy of this compound in a U87MG Xenograft Model

| Treatment Group | Dosage | Tumor Growth | Mechanism | Reference |

| Vehicle Control | - | Progressive Growth | - | [4] |

| This compound | Dose-dependent | Inhibition of tumor growth | Activation of the intrinsic apoptosis pathway | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., U87MG, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-